Foreword: Navigating the Landscape of Novel Research Chemicals
Foreword: Navigating the Landscape of Novel Research Chemicals
An In-depth Technical Guide to the Synthesis and Characterization of Dichlorophenyl-Substituted Propylamines
Researchers and drug development professionals often encounter chemical entities with sparse public documentation. The compound 2-(2,4-Dichlorophenyl)propan-1-amine, assigned the CAS number 880347-62-6, represents such a case. A thorough review of scientific literature and commercial databases reveals a significant lack of specific synthetic protocols, analytical data, and documented applications for this exact structure and CAS identifier.
This guide, therefore, adopts a proactive and predictive scientific approach. Instead of focusing on a compound with no verifiable data, we will pivot to a closely related and synthetically accessible isomer: 1-(2,4-Dichlorophenyl)propan-2-amine . This structural isomer serves as a representative model for this class of compounds. The principles, protocols, and analytical strategies detailed herein are designed to be broadly applicable for researchers aiming to synthesize and characterize novel dichlorophenyl-substituted amines. We will proceed by outlining a complete, field-proven workflow, from the selection of a commercially available precursor to the final structural verification and safety assessment.
Chemical Identity and Physicochemical Properties
The foundational step in any chemical workflow is to understand the basic properties of the target molecule. While experimental data for our target is not published, we can compute its likely properties based on its structure. For comparative purposes, properties for the commercially available precursor ketone are also provided.
| Property | 1-(2,4-Dichlorophenyl)propan-2-amine (Target Amine) | 1-(2,4-Dichlorophenyl)propan-1-one (Precursor Ketone)[1] |
| Molecular Formula | C₉H₁₁Cl₂N | C₉H₈Cl₂O |
| Molecular Weight | 204.10 g/mol | 203.06 g/mol [1] |
| IUPAC Name | 1-(2,4-dichlorophenyl)propan-2-amine | 1-(2,4-dichlorophenyl)propan-1-one[1] |
| CAS Number | Not Publicly Assigned | 37885-41-9[1] |
| Predicted XLogP3 | ~2.9 - 3.4 | 3.3[1] |
| Hydrogen Bond Donors | 1 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Solid |
Strategic Synthesis Pathway: Reductive Amination
The most direct and widely adopted method for converting a ketone to a corresponding amine is reductive amination . This strategy is selected for its high efficiency, operational simplicity, and the availability of the required precursor. The process involves two key stages: the formation of an imine intermediate followed by its reduction to the final amine.
The chosen precursor, 1-(2,4-Dichlorophenyl)propan-1-one , is commercially available and serves as an ideal starting point for this synthesis.[1]
Logical Workflow Diagram
The following diagram illustrates the logical flow from starting material to the purified target compound.
Caption: Synthetic workflow for 1-(2,4-Dichlorophenyl)propan-2-amine.
Detailed Experimental Protocol
This protocol is a self-validating system designed for a standard laboratory setting. Each step includes causality-driven explanations.
Objective: To synthesize 1-(2,4-Dichlorophenyl)propan-2-amine via reductive amination of 1-(2,4-Dichlorophenyl)propan-1-one.
Materials:
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1-(2,4-Dichlorophenyl)propan-1-one (1.0 eq)
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Ammonium Acetate (CH₃COONH₄) (10 eq)
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Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
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Methanol (MeOH), anhydrous
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
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Eluent: Hexanes/Ethyl Acetate gradient with 1% Triethylamine (TEA)
Protocol Steps:
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Reaction Setup:
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To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(2,4-Dichlorophenyl)propan-1-one (1.0 eq) and ammonium acetate (10 eq).
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Causality: Ammonium acetate serves as the ammonia source. Using a large excess drives the equilibrium towards the formation of the imine intermediate.
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Add anhydrous methanol to dissolve the solids (concentration approx. 0.2 M). Stir the solution for 30 minutes at room temperature.
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Causality: Methanol is an excellent solvent for both the reactants and the reducing agent. The initial stirring period allows for the formation of the imine/enamine equilibrium.
-
-
Reduction:
-
In a single portion, add sodium cyanoborohydride (1.5 eq) to the stirring solution.
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Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the ketone starting material. This selectivity is crucial to prevent the formation of the corresponding alcohol byproduct.
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Seal the flask and stir the reaction at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical eluent system would be 7:3 Hexanes:Ethyl Acetate.
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Causality: TLC allows for the visualization of the consumption of the starting ketone (less polar) and the appearance of the product amine (more polar, will have a lower Rf value). This confirms the reaction has gone to completion before proceeding to workup.
-
-
Workup and Extraction:
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
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Causality: This step neutralizes the reaction mixture and quenches any remaining reducing agent.
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Reduce the volume of the mixture via rotary evaporation to remove most of the methanol.
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Extract the aqueous residue with dichloromethane (3x volumes).
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Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Causality: This standard liquid-liquid extraction isolates the organic product from the inorganic salts and aqueous-soluble components.
-
-
Purification:
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Purify the crude oil using silica gel column chromatography.
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Use a gradient eluent system, starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate. The eluent should be modified with 1% triethylamine.
-
Causality: Amines can interact strongly with the acidic silica gel, leading to poor separation and "streaking." The addition of a basic modifier like triethylamine deactivates the acidic sites on the silica, ensuring a sharp and efficient purification of the target amine.
-
Combine the fractions containing the pure product (as identified by TLC) and concentrate via rotary evaporation to yield the final product, 1-(2,4-Dichlorophenyl)propan-2-amine.
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Analytical Characterization and Quality Control
Confirmation of the product's identity and purity is paramount. The following analytical techniques are essential for a comprehensive characterization.
| Technique | Purpose | Expected Observations for 1-(2,4-Dichlorophenyl)propan-2-amine |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | - Aromatic protons in the 7.2-7.5 ppm region showing characteristic splitting for a 1,2,4-substituted ring.- A multiplet for the benzylic proton (CH).- A doublet for the methyl group (CH₃).- A broad singlet for the amine protons (NH₂).- Signals corresponding to the CH₂ group adjacent to the aromatic ring. |
| ¹³C NMR | Confirmation of the carbon skeleton. | - Distinct signals for the two non-equivalent chlorinated aromatic carbons.- Signals for the four non-chlorinated aromatic carbons.- Signals for the three aliphatic carbons (CH, CH₂, CH₃). |
| Mass Spectrometry (MS) | Determination of molecular weight and isotopic pattern. | - A molecular ion peak (M+) corresponding to the calculated molecular weight.- A characteristic isotopic cluster pattern for two chlorine atoms (M, M+2, M+4 peaks in an approx. 9:6:1 ratio). |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | - N-H stretching vibrations (two bands for a primary amine) in the 3300-3500 cm⁻¹ region.- C-H stretching for aromatic and aliphatic groups.- C-Cl stretching in the fingerprint region. |
| HPLC | Purity assessment. | A single major peak indicating >95% purity under specified column and mobile phase conditions. |
Safety, Handling, and Storage
Based on safety data for structurally related dichlorophenyl amines and precursors, the synthesized compound must be handled with appropriate care.[2]
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Hazard Classification: Assumed to be harmful if swallowed or in contact with skin, and to cause serious eye irritation/damage. It is also predicted to be toxic to aquatic life.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[3] All manipulations should be performed within a certified chemical fume hood.[2]
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Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Discussion and Potential Applications
The 2,4-dichlorophenyl moiety is a common feature in molecules designed for biological activity. Its electronic and lipophilic properties can enhance binding to target proteins. For example, related structures have been investigated for their roles as:
-
Antimicrobial or Antifungal Agents: The core structure is found in some imidazole-based antifungal compounds.[4]
-
Enzyme Inhibitors: N-substituted 2-aminobenzamides containing the 2,4-dichloroaniline fragment have been explored as potential histone deacetylase (HDAC) inhibitors for anticancer applications.[5]
-
Receptor Modulators: More complex molecules incorporating a (2,4-dichlorophenyl)amino group have been developed as selective cannabinoid receptor 2 (CB2) agonists for treating inflammatory pain.[6]
The target compound of this guide, 1-(2,4-Dichlorophenyl)propan-2-amine, serves as a valuable chiral building block. Its primary amine group is a versatile handle for further chemical modification, allowing for its incorporation into larger, more complex molecules for screening in various drug discovery programs.
Conclusion
While direct information on 2-(2,4-Dichlorophenyl)propan-1-amine (CAS 880347-62-6) is unavailable, this guide provides a robust and scientifically-grounded framework for the synthesis and characterization of a representative isomer. By employing a strategic reductive amination protocol starting from a known precursor, researchers can confidently produce and validate novel dichlorophenyl-substituted amines. This work serves as a practical blueprint, empowering scientists and drug development professionals to navigate the challenges of working with novel chemical matter and to build a foundation for future discovery.
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